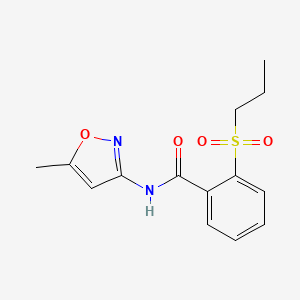
2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE
Overview
Description
2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE is an organic compound with a complex structure that includes an amino group, a dimethoxyphenyl group, and a pyrrole ring with cyanide substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and cyanation steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The cyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-1-(2,4-DIMETHOXYPHENYL)-ETHANONE OXIME
- 2-AMINO-1-(2,4-DIMETHOXY-PHENYL)-ETHANOL
Uniqueness
Compared to similar compounds, 2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE has a unique combination of functional groups that confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-amino-1-(2,4-dimethoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-10(2)18(15(17)12(9)8-16)13-6-5-11(19-3)7-14(13)20-4/h5-7H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSJIBFCSKGREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=C(C=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4672433.png)
![N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-N'-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B4672443.png)
![4-methoxy-N-[2-(methylsulfanyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B4672457.png)

![(5-BROMO-2-FURYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4672469.png)
![3-{[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4672476.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B4672488.png)
![2-(allylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4672500.png)

![3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2-METHOXYBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4672518.png)

![(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672532.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-N~2~-methylglycinamide](/img/structure/B4672533.png)
![1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione](/img/structure/B4672542.png)
